2,3-Dimethoxy-5-methylbenzoyl chloride

Description

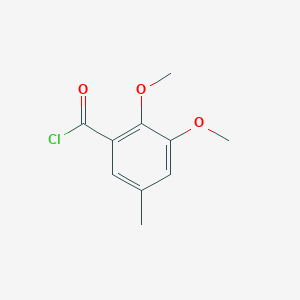

2,3-Dimethoxy-5-methylbenzoyl chloride (CAS: Not explicitly provided in evidence) is an aromatic acyl chloride derivative with a benzoyl core substituted by methoxy groups at positions 2 and 3 and a methyl group at position 4. This compound is primarily used as an acylating agent in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its electron-donating methoxy and methyl groups influence its reactivity, stability, and solubility, distinguishing it from other benzoyl chlorides.

Propriétés

Numéro CAS |

90919-49-6 |

|---|---|

Formule moléculaire |

C10H11ClO3 |

Poids moléculaire |

214.64 g/mol |

Nom IUPAC |

2,3-dimethoxy-5-methylbenzoyl chloride |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5H,1-3H3 |

Clé InChI |

SJJPLAOYXDTMMY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)OC)OC)C(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dimethoxy-5-methylbenzoyl chloride typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like N,N-dimethylformamide (DMF). The process involves stirring the mixture at room temperature, followed by the addition of thionyl chloride and continued stirring to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: It can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine (TEA) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Substituted benzoyl derivatives.

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Applications De Recherche Scientifique

2,3-Dimethoxy-5-methylbenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,3-Dimethoxy-5-methylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and derivatives.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,3-Dimethoxy-5-methylbenzoyl chloride with analogous compounds, focusing on substituent effects, reactivity, physical properties, and applications.

Substituent Effects and Reactivity

This compound :

- Methoxy groups (electron-donating) at positions 2 and 3 reduce electrophilicity of the carbonyl carbon, resulting in moderate reactivity compared to electron-withdrawing substituted analogs. The methyl group at position 5 enhances lipophilicity, improving solubility in organic solvents.

- Steric hindrance from the 2,3-dimethoxy arrangement may slow nucleophilic attack .

4-Methylbenzoyl Chloride (p-Toluoyl Chloride) :

- A single methyl group (electron-donating) at position 4 leads to higher reactivity than 2,3-dimethoxy derivatives due to reduced steric hindrance. Reacts vigorously with nucleophiles like water or amines.

3,4-Dimethoxybenzoyl Chloride :

- Similar electronic effects to 2,3-dimethoxy derivatives but with methoxy groups at positions 3 and 3. The para-substitution pattern may reduce steric hindrance, slightly increasing reactivity compared to the 2,3-isomer.

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | 228.67 | 45–47 | 210–215 (decomposes) | Soluble in CH₂Cl₂, THF, ether |

| 4-Methylbenzoyl chloride | 154.59 | 22–24 | ~220 | Reacts with water; soluble in benzene |

| 3,4-Dimethoxybenzoyl chloride | 200.62 | 68–70 | 245–250 | Soluble in chloroform, acetone |

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing substituents (e.g., chloro in Methyl 5-chloro-2-hydroxybenzoate) increase acyl chloride reactivity, while electron-donating groups (methoxy, methyl) reduce it. Steric effects further modulate this behavior .

- Thermal Stability : Bulky substituents (e.g., 2,3-dimethoxy) improve thermal stability by reducing molecular mobility, as seen in high-performance polymer applications.

- Biological Activity : Methoxy and methyl groups in this compound enhance membrane permeability, making it valuable in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.